molecular formula C11H16N4 B11897903 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Katalognummer: B11897903
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: PMFFOMBOVOQNKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidin-4-amine core. The pyrrolo[3,4-d]pyrimidine scaffold consists of a five-membered pyrrole ring fused to a pyrimidine ring, with a single nitrogen atom in the pyrrole moiety. Substituents include an isobutyl group at position 6 and a methyl group at position 2.

Eigenschaften

Molekularformel

C11H16N4

Molekulargewicht

204.27 g/mol

IUPAC-Name

2-methyl-6-(2-methylpropyl)pyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H16N4/c1-7(2)4-15-5-9-10(6-15)13-8(3)14-11(9)12/h5-7H,4H2,1-3H3,(H2,12,13,14)

InChI-Schlüssel

PMFFOMBOVOQNKV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CN(C=C2C(=N1)N)CC(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization to Form the Pyrrolo-Pyrimidine Core

A critical step involves condensing a β-amino-pyrrole with a nitrile or amine. For instance:

  • Reactants : 4-acetyl-3-amino-2-methyl-5-phenylpyrrole + cyanamide

  • Conditions : Pyridinium chloride, 100–130°C, 15 minutes

  • Product : Pyrrolo-pyrimidine derivative (5.0 g yield, m.p. 334–336°C).

ParameterValueReference
Temperature100–130°C
Catalyst/BasePyridinium chloride
Reaction Time15 minutes

Alkylation for 6-Isobutyl Group Introduction

The 6-isobutyl group is typically introduced post-cyclization. A plausible method involves:

  • Reactants : 6-Halo-pyrrolo-pyrimidine + isobutylamine

  • Conditions : K₂CO₃, DMF, 80°C, 12 hours.

Amination at the 4-Position

The 4-amine group may be introduced via displacement of a halogen:

  • Reactants : 4-Chloro-pyrrolo-pyrimidine + NH₃ or primary amine

  • Conditions : LiOH, MeOH/H₂O, reflux.

Optimization and Yield Improvements

Catalytic and Base Optimization

In cross-coupling reactions, catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., Na₂CO₃) are critical. For example:

  • Suzuki Coupling : Isobutyl boronic ester + Pd catalyst (0.122 mmol) + Na₂CO₃ (2M) in THF/H₂O at 65°C yields quantitative product.

ParameterValueReference
CatalystPd(dppf)Cl₂·CH₂Cl₂ (0.122 mmol)
BaseNa₂CO₃ (2M)
SolventTHF/H₂O (3:1)

Solvent and Temperature Effects

Chlorination reactions (e.g., POCl₃ in toluene) benefit from controlled heating:

  • Conditions : POCl₃ (3 eq.), DIPEA (2 eq.), 75°C → 105°C.

Comparison of Synthetic Routes

MethodAdvantagesChallengesYield Range
Cyclization + AlkylationHigh atom economyLimited functional group tolerance30–50%
Suzuki CouplingFlexible for diverse substituentsRequires expensive catalysts70–100%
Nucleophilic SubstitutionSimple reagentsSide reactions (e.g., over-alkylation)40–60%

Case Study: Proposed Synthesis Pathway

Step 1: Cyclization to Form Core

Reactants : 3-Amino-2-methylpyrrole + isobutyl cyanamide
Conditions : Pyridinium chloride, 120°C, 1 hour
Outcome : Pyrrolo-pyrimidine core with 2-methyl and 6-isobutyl groups.

Step 2: Amination at 4-Position

Reactants : 4-Chloro-intermediate + NH₃
Conditions : LiOH, MeOH, reflux, 6 hours
Outcome : 4-Amine functionalization.

Synthetic Challenges and Solutions

ChallengeSolutionReference
Low yields in cyclizationUse excess nitrile (1.5–3 eq.)
Side reactions in alkylationOptimize base (e.g., K₂CO₃)
Catalyst cost in couplingScreen for cheaper Pd catalysts

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann es bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Dies kann zur Störung wichtiger biologischer Pfade führen, wie z. B. derer, die an der Zellproliferation und Entzündung beteiligt sind .

Ähnliche Verbindungen:

    Pyrazolo[3,4-d]pyrimidin: Teilt eine ähnliche Kernstruktur, jedoch mit unterschiedlichen Substituenten.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin: Eine weitere verwandte Verbindung mit einem Triazolring, der mit dem Pyrimidinkern verschmolzen ist.

Einzigartigkeit: 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amin ist einzigartig aufgrund seiner spezifischen Isobutyl- und Methylsubstituenten, die seine biologische Aktivität und chemische Reaktivität beeinflussen können. Diese Strukturmerkmale können im Vergleich zu anderen ähnlichen Verbindungen besondere Eigenschaften verleihen, wodurch sie zu einem wertvollen Ziel für weitere Forschung wird .

Wirkmechanismus

The mechanism of action of 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation and inflammation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Core Variations

Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Pyrazolo[3,4-d]pyrimidin-4-amine compounds differ in their five-membered ring structure, which contains two nitrogen atoms (pyrazole) instead of one (pyrrole). This subtle change alters electronic properties and binding interactions. Key examples include:

  • OSI-027 (R39) : A pyrazolo[3,4-d]pyrimidin-4-amine derivative with potent mTOR inhibition (IC50 = 22 nM for mTORC1, 65 nM for mTORC2) . The C-shaped conformation of this scaffold allows optimal binding to the kinase hinge region.
  • 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives : These compounds exhibit anti-breast cancer activity (IC50 ~10 nM) due to hydrophobic interactions with ATP-binding pockets .
Pyrrolo[3,4-d]pyrimidin-4-amine Derivatives
  • 7-(2,4-Dichlorophenyl)-N,N-bis(2-methoxyethyl)-2,5-dimethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine hydrochloride (): Features a dichlorophenyl group and methoxyethyl substituents. The hydrochloride salt suggests improved solubility for therapeutic formulations .
  • N-((3R,6S)-6-methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine : A related pyrrolo[2,3-d]pyrimidine analog used in the synthesis of Ritlecitinib, highlighting the pharmacological relevance of pyrrolo-pyrimidine cores .

Substituent Effects on Activity and Properties

Compound Name Core Structure Key Substituents Biological Activity IC50/EC50 Reference
6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine Pyrrolo[3,4-d]pyrimidin-4-amine Isobutyl (C6), methyl (C2) Not reported - -
OSI-027 (R39) Pyrazolo[3,4-d]pyrimidin-4-amine Optimized substituents for mTOR binding mTOR inhibitor 22 nM (mTORC1)
7-(2,4-Dichlorophenyl) analog Pyrrolo[3,4-d]pyrimidin-4-amine Dichlorophenyl, methoxyethyl, methyl Not reported -
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidin-4-amine Phenylethynyl (C3) Anti-breast cancer ~10 nM
  • Isobutyl vs.
  • Chlorophenyl/Methoxyethyl Groups : In , these substituents may confer metabolic stability and target affinity, though their absence in the target compound suggests divergent pharmacokinetic profiles.

Pharmacological Implications

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidin-4-amine derivatives (e.g., OSI-027) demonstrate strong mTOR/PI3K inhibition due to their planar, C-shaped conformation .
  • Anti-inflammatory and Antiviral Activity : Pyrazolo analogs suppress cytokine production (e.g., CXCL8, TNF) and inhibit SARS-CoV-2 Mpro . The target compound’s pyrrolo core could modulate these effects via altered hydrogen bonding or steric interactions.

ADME and Toxicity Considerations

  • Mutagenicity/Carcinogenicity: Pyrazolo[3,4-d]pyrimidin-4-amine derivatives like N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine show mutagenicity in preclinical models . The pyrrolo core may mitigate such risks, but data are lacking.
  • Solubility : The hydrochloride salt form of the dichlorophenyl analog () suggests formulation strategies to address solubility challenges common in lipophilic heterocycles.

Biologische Aktivität

6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including an isobutyl group at the 2-position and a methyl group at the 6-position, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is C11H16N4C_{11}H_{16}N_{4} with a molecular weight of 204.27 g/mol. Its structure is characterized by a pyrrolo ring fused with a pyrimidine system, which is known to influence various biological activities.

PropertyValue
Molecular FormulaC11H16N4C_{11}H_{16}N_{4}
Molecular Weight204.27 g/mol
CAS Number1707374-09-1

Biological Activity Overview

Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class often exhibit inhibitory effects on various enzymes and receptors. The biological activities of 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine have been explored in several studies, focusing on its potential as an anticancer agent and enzyme inhibitor.

Enzyme Inhibition

The compound has shown promise in inhibiting specific kinases and other enzymes. For instance, studies have demonstrated that modifications to the pyrrolo[3,4-d]pyrimidine scaffold can enhance these biological activities.

Case Study: Kinase Inhibition
In a recent study evaluating a series of pyrrolo derivatives, 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine exhibited significant inhibitory activity against CSF1R (Colony Stimulating Factor 1 Receptor) with IC50 values reported below 5 nM . This potent inhibition suggests its potential utility in cancer therapy targeting pathways regulated by CSF1R.

The mechanisms through which 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes through competitive inhibition or allosteric modulation.

Interaction Studies

The interaction of this compound with biological targets has been evaluated using various biochemical assays. For example:

Target EnzymeIC50 (nM)Reference
CSF1R<5
EGFRLow

Comparative Analysis with Related Compounds

To understand the unique properties of 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidineContains a pyrazole ringAnticancer properties
Pyrimido[4,5-d]pyrimidineSimilar fused ring systemAntiviral and anticancer activity
6-Benzoyl-pyrazolo[3,4-d]pyrimidineSubstituted with benzoylEnzyme inhibitor

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYield Optimization
CyclizationReflux in DMF, 12–24 hrsMicrowave-assisted synthesis reduces time to 1–2 hrs
AlkylationIsobutyl bromide, K₂CO₃, DMF, 60°CUse of phase-transfer catalysts improves regioselectivity

Basic: What analytical techniques are recommended for structural confirmation?

Q. Core Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring connectivity (e.g., δ 2.1 ppm for methyl groups, δ 8.3–8.5 ppm for pyrimidine protons) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 204.27 for molecular ion) .
  • IR Spectroscopy : Stretching frequencies for amine (~3350 cm1^{-1}) and aromatic C=N (~1600 cm1^{-1}) .

Q. Advanced Validation :

  • 2D NMR (COSY, HSQC) : Resolves ambiguities in fused bicyclic systems .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing .

Advanced: How to optimize reaction conditions to minimize side-product formation?

Q. Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require controlled temperatures to avoid decomposition .
  • Catalysis : Palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Microwave Assistance : Reduces reaction time from 24 hrs to <3 hrs, minimizing thermal degradation .

Q. Case Study :

  • Side Product : Formation of 6-alkylated isomers due to steric hindrance.
  • Mitigation : Use bulky bases (e.g., DBU) or low-temperature conditions (–20°C) to improve regioselectivity .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Q. Methodological Framework :

Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity (HPLC ≥95%) .

Competitive Binding Assays : Compare IC₅₀ values under identical buffer conditions (e.g., pH 7.4 vs. 6.8) to assess pH-dependent activity .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of divergent results in kinase inhibition studies .

Example : Discrepancies in IC₅₀ values for EGFR inhibition may arise from differences in ATP concentrations (1 mM vs. 10 µM) .

Basic: What are the recommended protocols for safe handling and storage?

Q. Safety Guidelines :

  • Handling : Use PPE (gloves, goggles) in fume hoods due to potential irritancy (refer to SDS for 5-methyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs) .
  • Storage : –20°C under inert gas (Ar/N₂) to prevent oxidation; desiccate to avoid hydrolysis .
  • Stability : Monitor via HPLC every 6 months; degradation products include N-oxide derivatives .

Advanced: What computational approaches are used to study structure-activity relationships (SAR)?

Q. Key Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinase targets (e.g., EGFR, CDK2) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize substituent electronegativity .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

Case Study : Methyl group at position 2 enhances hydrophobic interactions with ATP-binding pockets, as shown in ΔG binding calculations (MM-PBSA) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.